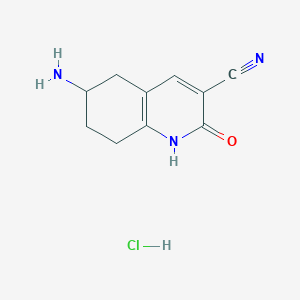

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

6-amino-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c11-5-7-3-6-4-8(12)1-2-9(6)13-10(7)14;/h3,8H,1-2,4,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTHMGMSFITLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C(=O)N2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823582-76-8 | |

| Record name | 6-amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multicomponent One-Pot Cyclocondensation Synthesis

A widely used and efficient method for synthesizing hexahydroquinoline derivatives, including 6-amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride, is the one-pot three-component cyclocondensation reaction. This involves:

- Reactants: 1,3-cyclohexanedione, a primary amine, and arylidinemalononitrile or salicylaldehyde derivatives.

- Solvent: Ethanol or ethanol/water mixtures.

- Catalyst: Triethylamine or ammonium acetate.

- Conditions: Reflux at 80–85°C for 3 to 5 hours.

This method yields the desired hexahydroquinoline core with high efficiency and purity, suitable for further crystallization and isolation.

- Mix 1,3-cyclohexanedione (0.896 g, 0.008 mol) with a primary amine (e.g., 1,2-diaminoethane) in ethanol (20 mL).

- Add a catalytic amount of triethylamine.

- Heat under reflux for 3 hours.

- Add arylidinemalononitrile (1.52 g, 0.008 mol) and continue reflux for 5 hours.

- Concentrate and cool the reaction mixture.

- Filter and recrystallize the precipitate from ethanol.

| Compound Example | Yield (%) | Melting Point (°C) | Solvent for Recrystallization |

|---|---|---|---|

| Hexahydroquinoline derivative (e.g., 2d) | 73 | 210–212 | Ethanol |

This approach is scalable and produces compounds with good crystallinity and purity, confirmed by IR and NMR spectroscopy.

Acid-Induced Cyclization and Rearrangement

Another preparation route involves acid treatment of amide intermediates to induce cyclization and elimination reactions, forming the hexahydroquinoline structure:

- Starting Material: Open-chain amide intermediates like 1-s-cis 6aa.

- Reagents: Hydrochloric acid (37%) and acetic acid in a 2:1 volume ratio.

- Conditions: Reflux for 1 hour.

- Outcome: Cyclization with elimination of dimethylamine to form the 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative, which is closely related structurally to the hexahydroquinoline compound.

This method relies on a sequence of conjugate additions, cyclizations (6-exo-dig), and Dimroth-like rearrangements, as detailed in mechanistic studies. The process is efficient, yielding crystalline products with yields around 65%.

| Step | Reagents & Conditions | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Cyclization | HCl (37%) / AcOH reflux 1h | 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 65 | 288–291 (decomp.) |

The intermediate structures and reaction pathways have been confirmed by NMR and crystallographic data.

Multicomponent Reaction Using Cyanoacetamide and Aldehydes

A classical synthetic route for related pyridine derivatives involves:

- Reactants: Cyanoacetamide, various aldehydes, and ammonium acetate.

- Solvent: Ethanol.

- Conditions: Reflux for 10–20 hours.

- Stoichiometry: Molar ratio of 1:1:1 for aldehyde, cyanoacetamide, and ammonium acetate; excess ammonium acetate (up to 8 equivalents) can enhance yield.

This method is adaptable for the synthesis of this compound analogs by selecting appropriate aldehydes and amines.

- Solvent choice (ethanol, DMF/ethanol mixtures) affects crystallization and purity.

- Reaction time and temperature control optimize yield.

- Use of continuous flow reactors in industrial settings improves scalability and reproducibility.

Typical Yields: Good yields are reported, often exceeding 70%, with high purity confirmed by chromatographic and spectroscopic methods.

Analytical Validation of Synthesized Compound

Post-synthesis, the compound’s purity and structure are validated by:

- Chromatography: HPLC or TLC using ethyl acetate/hexane (3:7) solvent system.

- Spectroscopy:

- ¹H NMR: Characteristic signals such as NH resonance (~10.22 ppm) and methyl groups (~2.32 ppm).

- FT-IR: C≡N stretch near 2200 cm⁻¹, C=O stretch near 1700 cm⁻¹.

- Crystallography: Single-crystal X-ray diffraction confirms molecular structure and crystallographic parameters (monoclinic P2₁/c system).

These analyses ensure the compound meets the required specifications for research or pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| One-Pot Three-Component Cyclocondensation | 1,3-cyclohexanedione, primary amine, arylidinemalononitrile | Reflux ethanol, 80–85°C, 3–5 h | ~70–75 | Simple, high yield, scalable |

| Acid-Induced Cyclization | Amide intermediate, HCl/AcOH | Reflux 1 h | ~65 | Mechanistic complexity, elimination of dimethylamine |

| Multicomponent Reaction with Cyanoacetamide | Cyanoacetamide, aldehydes, ammonium acetate | Reflux ethanol, 10–20 h | >70 | Classical method, industrially scalable |

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 6-amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline have demonstrated promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted the effectiveness of certain derivatives against resistant bacterial strains, suggesting potential for development as new antibiotics .

Cyclic Nucleotide Phosphodiesterase Inhibition

This compound has been investigated for its role as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs). PDEs are crucial in regulating intracellular levels of cyclic AMP and cyclic GMP, which are vital for various physiological processes. Inhibiting these enzymes can lead to therapeutic effects in treating cardiovascular diseases and erectile dysfunction. Research has explored the structure-activity relationship of hexahydroquinoline derivatives in this context .

Material Science

Polymeric Applications

The unique structure of 6-amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline allows it to be utilized in polymeric materials. It has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The compound acts as a modifier that can improve the performance of polymers used in coatings and adhesives .

Nanotechnology

In nanotechnology applications, this compound has been used in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for creating nanocarriers that can deliver drugs more effectively to targeted sites within the body .

Cosmetic Formulations

Skin Care Products

The compound's properties have led to its exploration in cosmetic formulations. It is being studied for its potential benefits in skin care products due to its moisturizing and anti-inflammatory effects. Research indicates that formulations containing this compound exhibit enhanced skin hydration and improved barrier function .

Formulation Stability

In cosmetic science, 6-amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline has been evaluated for its role in stabilizing emulsions. Its inclusion in formulations helps maintain consistency and efficacy over time by preventing phase separation and enhancing the overall sensory experience of topical products .

Case Studies

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Variations

The compound’s hexahydroquinoline core distinguishes it from fully aromatic quinolines (e.g., ciprofloxacin) and partially saturated analogs like tetrahydroquinolines. Key structural comparisons include:

Key Observations :

- The 3-carbonitrile group in the target compound may enhance hydrogen-bonding capacity compared to methyl or methoxy substituents in analogs like palmatine hydrochloride .

Physicochemical Properties

While direct data on the target compound’s solubility or stability are absent, inferences can be drawn from structurally related hydrochlorides:

- Lecarnidipine hydrochloride (): Exhibits strong UV absorbance (λmax ~270 nm), suggesting the target compound may require similar UV-spectrophotometric validation.

- Berberine hydrochloride derivatives (): Demonstrated stability under HPLC conditions (C18 columns, acetonitrile-phosphate buffers), indicating that the target compound might be analyzable via RP-HPLC with method optimization .

Pharmacological Potential

The amino and carbonitrile groups suggest possible kinase inhibition or antimicrobial activity, as seen in other quinoline derivatives. By contrast:

- Palmatine hydrochloride shows confirmed activity against Staphylococcus aureus ().

- Amitriptyline hydrochloride ’s therapeutic efficacy is well-documented (), highlighting the importance of hydrochloride salts in drug development.

Structural Characterization

Crystallographic tools like SHELXL () and OLEX2 () are critical for resolving the 3D structure of such compounds. The hexahydroquinoline core’s partial saturation may complicate crystallization, necessitating high-resolution X-ray data.

Challenges in Comparison

- Lack of Direct Data : The absence of spectral (e.g., FTIR, NMR) or pharmacological data for the target compound limits detailed comparisons.

- Structural Complexity: The combination of amino, oxo, and carbonitrile groups creates unique reactivity, differing from simpler hydrochlorides like amitriptyline.

Biological Activity

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride (CAS No. 1823582-76-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical formula: . Its structure includes a quinoline core with an amino group and a carbonitrile moiety, which contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it can inhibit various enzymes and proteins involved in critical biological pathways.

Notably, the compound has been shown to modulate hydrogen sulfide (H₂S) metabolism, which is linked to neurodegeneration and cancer. By influencing H₂S synthesis pathways, it may exert protective effects in cellular models of oxidative stress and inflammation .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antioxidant Effects | Exhibits significant antioxidant properties by scavenging free radicals. |

| Enzyme Inhibition | Inhibits enzymes related to H₂S metabolism and other critical pathways. |

| Cytotoxicity | Demonstrates cytotoxic effects against various cancer cell lines in vitro. |

| Neuroprotective Effects | Potentially protects neuronal cells from oxidative damage in experimental models. |

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it induced apoptosis in colon cancer cells (SW480) through the activation of caspase pathways and modulation of H₂S levels .

- Neuroprotection : In a model of neurodegeneration, treatment with this compound reduced oxidative stress markers and improved cell viability compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

- Antioxidant Activity : The compound was tested for its ability to scavenge reactive oxygen species (ROS) in vitro. It showed a dose-dependent reduction in ROS levels, indicating strong antioxidant capabilities that could be beneficial in preventing oxidative damage .

Synthesis and Research Applications

The synthesis typically involves the reaction of β-amino enone with cyanoacetamide under microwave irradiation conditions. This efficient synthetic route allows for the production of the compound on a larger scale for research purposes .

In terms of applications:

- Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting neurodegenerative diseases and cancer.

- Biological Studies : Used extensively in research to explore its effects on cellular metabolism and enzyme regulation.

Q & A

Q. Table 1: Synthesis Conditions for Analogous Hexahydroquinolines

| Substituent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxy-phenyl | [H₂-DABCO][HSO₄]₂ | Ethanol | 85 | |

| 3-Hydroxy-4-methoxy-phenyl | Same | Acetonitrile | 76 |

Basic: How should researchers handle this compound to ensure safety and stability?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Desiccants (e.g., silica gel) are critical for moisture-sensitive hydrochlorides .

- Safety Protocols :

Basic: What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm the hexahydroquinoline scaffold (e.g., δ 2.5–3.5 ppm for NH₂ protons, δ 160–170 ppm for carbonyl carbons). Compare with computational predictions (DFT) for ambiguous signals .

- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks in the hydrochloride salt .

- IR : Validate nitrile (C≡N) stretch at ~2200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .

Advanced: How can computational modeling predict reactivity in catalytic systems?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at C-3 .

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior during reactions .

Advanced: How to resolve contradictions in reaction yields across studies?

Methodological Answer:

- Variable Screening : Use Design of Experiments (DoE) to isolate critical factors (e.g., catalyst loading, solvent polarity). For ionic liquid systems, trace water content can drastically alter yields .

- Kinetic Profiling : Monitor intermediates via in-situ FTIR or LC-MS to identify side reactions (e.g., hydrolysis of the nitrile group under acidic conditions) .

Advanced: What strategies validate enantiomeric purity during scale-up?

Methodological Answer:

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/IPA gradients. Compare retention times with racemic standards .

- VCD Spectroscopy : Detect minor enantiomeric impurities (<1%) by correlating vibrational circular dichroism with DFT-simulated spectra .

Advanced: How to design in vitro assays for studying biological interactions?

Methodological Answer:

- Receptor Docking : Use AutoDock Vina to model binding to quinoline-targeted enzymes (e.g., topoisomerases). Optimize protonation states of the hydrochloride salt at physiological pH .

- Fluorescence Quenching : Monitor interactions with serum albumin (BSA) via Stern-Volmer plots to assess binding constants (Kₐ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.